Bromochloronitromethane

Descripción general

Descripción

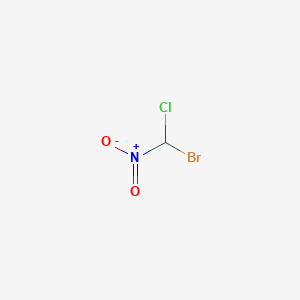

Bromochloronitromethane is a member of the halonitromethanes, a recently identified class of disinfection by-products found in drinking water . It has the molecular formula CHBrClNO₂ and a molecular weight of 174.38 g/mol . This compound is of significant interest due to its potential health impacts and its role in water disinfection processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromochloronitromethane can be synthesized through the halogenation of nitromethane. The process involves the reaction of nitromethane with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions. The process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Análisis De Reacciones Químicas

Substitution Reactions

BCNM undergoes nucleophilic substitutions due to its polarized C-Br and C-Cl bonds:

-

Bromine/Chlorine Replacement :

Reacts with nucleophiles (e.g., hydroxide, thiols) to form derivatives like nitromethanol or nitromethyl thioethers. For example:

This reaction is pH-dependent and accelerates in alkaline conditions1. -

Competitive Halogen Reactivity :

Bromine exhibits greater leaving-group propensity than chlorine due to its lower bond dissociation energy (<240 kJ/mol vs. ~330 kJ/mol for C-Cl)2.

Reduction Reactions

The nitro group in BCNM is susceptible to reduction under catalytic hydrogenation or via agents like LiAlH:

-

Nitro-to-Amine Conversion :

This generates bromochloroaminomethane, a precursor for further functionalization1.

Radical-Mediated Degradation

BCNM decomposes via homolytic cleavage under UV irradiation or in the presence of radical initiators:

-

Bond Dissociation Pathways :

Hydrolysis and Photolysis

-

Hydrolysis :

Degrades slowly in water ( at pH 7) to form nitromethane and halide ions4. -

Photolytic Decomposition :

UV exposure accelerates breakdown into CO, Br, and Cl via radical intermediates4.

Toxicological Interactions

BCNM induces oxidative stress in biological systems:

-

Biomarker Alterations in Mice :

Biomarker Change vs. Control Significance (-value) SOD Activity ↓30% <0.05 GSH-Px Activity ↓35% <0.01 MDA Levels ↑50% <0.01 Data from murine hepatic studies1.

Comparative Reactivity with Analogues

| Compound | Reactivity in Substitution | Reduction Ease | Environmental Persistence |

|---|---|---|---|

| Bromochloronitromethane | Moderate | High | Low () |

| Chloronitromethane | Low | Moderate | Moderate () |

| Bromonitromethane | High | High | Very Low () |

Aplicaciones Científicas De Investigación

Water Disinfection By-Products

BCNM is predominantly studied in the context of water treatment processes. It is formed during the chlorination of water that contains organic matter, especially when bromide ions are present. The compound's mutagenic properties make it significant for research related to the health impacts of DBPs on humans.

- Formation Mechanism : The presence of bromide during chlorination leads to the formation of various halonitromethanes, including BCNM. Studies indicate that UV/chloramine disinfection systems can alter the formation and toxicity of these compounds, with BCNM being one of the predominant species formed under certain conditions .

Toxicological Studies

BCNM has been implicated in various toxicological studies due to its potential health risks. Research has shown that exposure to this compound can lead to significant biological effects, including:

- Genotoxicity : BCNM has been linked to DNA strand breaks and oxidative stress in animal models, indicating its potential as a mutagen .

- Cytotoxicity : Studies have demonstrated that BCNM can induce cytotoxic effects, with calculated cytotoxicity indices showing significant increases when bromide ions are present during disinfection processes .

Health Impact Assessments

The health implications of exposure to DBPs like BCNM are critical areas of research. Long-term exposure to such compounds has been associated with various adverse health outcomes:

- Carcinogenicity : Epidemiological studies suggest a correlation between DBP exposure and increased cancer risk, particularly bladder cancer. Research indicates that specific genotypes may increase susceptibility to these risks when exposed to high levels of brominated DBPs .

- Reproductive Effects : Some studies have suggested associations between DBP exposure and adverse reproductive outcomes, although results have been inconsistent .

Environmental Monitoring

BCNM is also monitored in environmental studies focusing on water quality and safety:

- Detection in Water Sources : Research has documented the presence of BCNM in treated wastewater and surface waters, emphasizing the need for ongoing monitoring due to its potential health risks .

- Regulatory Implications : The detection and regulation of BCNM and other halonitromethanes are crucial for public health safety standards, prompting regulatory bodies to establish guidelines for acceptable levels in drinking water .

Table 1: Summary of Toxicological Effects of Bromochloronitromethane

Case Study: Health Impact Assessment of DBPs

A comprehensive study assessed the health impacts associated with exposure to DBPs, including BCNM, focusing on populations with varying levels of exposure through drinking water. The study highlighted:

- Increased risk factors for bladder cancer among individuals with high exposure levels.

- A need for improved water treatment methods to mitigate the formation of harmful DBPs like BCNM.

Mecanismo De Acción

The mechanism of action of bromochloronitromethane involves its interaction with biological molecules, leading to mutagenic effects. It is believed to cause DNA damage through the formation of reactive intermediates during metabolic processes. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects .

Comparación Con Compuestos Similares

- Chloronitromethane

- Bromonitromethane

- Dichloronitromethane

Comparison: Bromochloronitromethane is unique due to the presence of both bromine and chlorine atoms, which influence its reactivity and toxicity. Compared to chloronitromethane and bromonitromethane, this compound exhibits different reactivity patterns in substitution and reduction reactions due to the combined effects of bromine and chlorine atoms . Its mutagenic potential is also higher, making it a more significant compound for toxicological studies .

Actividad Biológica

Bromochloronitromethane (BCNM) is a halonitromethane compound that has garnered attention due to its potential biological activities and implications for human health, particularly as a disinfection by-product (DBP) in drinking water. This article reviews the biological activity of BCNM, focusing on its toxicity, effects on microbial communities, and potential health risks.

BCNM is formed during the chlorination of water containing bromide ions. It is classified among unregulated DBPs, which raises concerns regarding its presence in drinking water supplies. The compound's structure includes bromine, chlorine, and nitro groups, which contribute to its reactivity and biological effects.

Cytotoxicity and Genotoxicity

Research indicates that BCNM exhibits significant cytotoxic and genotoxic properties. In a study examining the effects of halonitromethanes on mice, BCNM exposure resulted in oxidative stress and inflammation in the intestinal tract. Key biomarkers such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) showed decreased activity, while malondialdehyde (MDA) levels increased, indicating lipid peroxidation and oxidative damage .

Table 1: Effects of BCNM on Key Biomarkers in Mice

| Biomarker | Control Group | BCNM Exposure Group | Significance (p-value) |

|---|---|---|---|

| SOD | 100% | 70% | <0.05 |

| GSH-Px | 100% | 65% | <0.01 |

| CAT | 100% | 75% | <0.05 |

| MDA | 100% | 150% | <0.01 |

Metabolomic Insights

A metabolomic study provided insights into the underlying mechanisms of BCNM toxicity. The analysis revealed that exposure to BCNM altered metabolic pathways related to energy metabolism, lipid metabolism, and xenobiotic biodegradation. These changes suggest that BCNM affects not only cellular functions but also broader metabolic processes within organisms .

Microbial Community Dynamics

BCNM exposure has been shown to impact the composition and function of intestinal microbiota. In experimental models, specific genera such as Lactobacillaceae, Proteus, and Acinetobacter were enriched following BCNM exposure, while others like Dehalobacteriaceae were diminished. This shift in microbial diversity can have significant implications for gut health and overall homeostasis .

Table 2: Changes in Microbial Composition Post-BCNM Exposure

| Microbial Genus | Control Group (%) | BCNM Exposure Group (%) |

|---|---|---|

| Lactobacillaceae | 20 | 35 |

| Proteus | 10 | 25 |

| Acinetobacter | 5 | 15 |

| Dehalobacteriaceae | 15 | 5 |

Health Risk Assessments

A comprehensive health risk assessment indicated that long-term exposure to DBPs like BCNM could increase the risk of bladder cancer among susceptible populations. Epidemiological studies have linked DBP exposure with various cancers, particularly in individuals with specific genetic predispositions .

In one notable case study from Bremen, Germany, researchers found elevated levels of trihalomethanes during chlorination processes, leading to increased public health concerns regarding DBP-related carcinogenic risks .

Propiedades

IUPAC Name |

bromo-chloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClNO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGLTGHXUDTPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881187 | |

| Record name | Bromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135531-25-8 | |

| Record name | Bromochloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135531-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromochloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135531258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the potential health risks associated with Bromochloronitromethane exposure in drinking water?

A1: this compound exhibits cytotoxicity and genotoxicity, meaning it can be harmful to cells and damage DNA, respectively []. Research has shown that it causes damage to mammalian cells, including Chinese hamster ovary (CHO) cells []. While more research is needed to fully understand its long-term effects on human health, its presence in drinking water raises concerns.

Q2: How does the chemical structure of this compound influence its toxicity compared to other halonitromethanes?

A2: Studies have shown that brominated nitromethanes tend to be more cytotoxic and genotoxic than their chlorinated counterparts []. This suggests that the presence of bromine in the molecule contributes to its toxicity. Further research into the structure-activity relationship of halonitromethanes is necessary to fully understand these differences.

Q3: How do free radicals interact with this compound in water?

A3: this compound readily reacts with both hydroxyl radicals (*OH) and hydrated electrons (e(aq)-) in water []. These reactions are important for understanding the fate and degradation of this compound in water treatment processes. The rate constants for these reactions have been determined, providing valuable data for predicting the compound's behavior in aqueous environments [].

Q4: What analytical methods are available for detecting and quantifying this compound in water samples?

A4: Gas chromatography-mass spectrometry (GC-MS) coupled with cold on-column (COC) injection has proven to be an effective method for analyzing this compound in drinking water []. This method offers advantages over traditional split/splitless injection techniques, particularly in minimizing the thermal degradation of this compound during analysis [].

Q5: Beyond cytotoxicity and genotoxicity, how does this compound exposure affect living organisms?

A5: Research has shown that exposure to this compound can induce oxidative stress and inflammatory responses in the intestines of mice, leading to changes in gut microbiota composition and function []. This disruption of the gut microbiome, termed "dysbiosis," can have broader implications for overall health.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.